molecular formula C9H9FO3 B13598930 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid

Cat. No.: B13598930
M. Wt: 184.16 g/mol
InChI Key: DSWOGOCFJRMZHV-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid typically involves the introduction of the hydroxyacetic acid group to a fluorinated aromatic compound. One common method is the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid group. This can be achieved through a series of steps including oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups such as alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The fluorine atom may enhance the compound’s stability and reactivity, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • (2R)-2-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-N-hydroxy-2-tetrahydro-2H-pyran-4-ylacetamide

Uniqueness

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both a fluorine atom and a hydroxyacetic acid group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in various scientific and industrial applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

DSWOGOCFJRMZHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)O)F

Origin of Product

United States

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